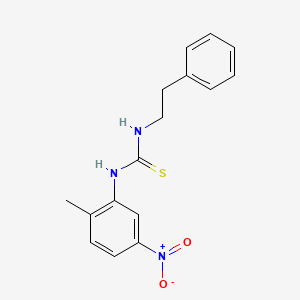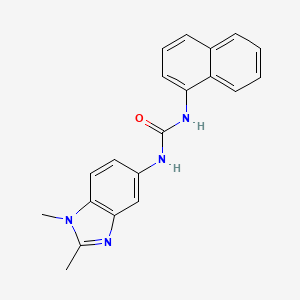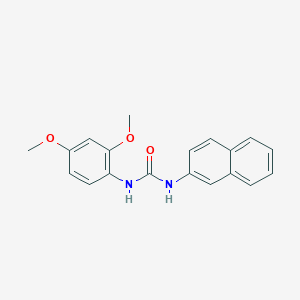![molecular formula C12H11ClN2O4 B5731292 4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, commonly known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of ACPC is not fully understood, but it is thought to involve the modulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a range of physiological processes, including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ACPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. ACPC has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of ACPC is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of ACPC is its relatively low solubility in water, which may make it more difficult to use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on ACPC. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of ACPC and to determine its potential efficacy in treating these diseases. Additionally, ACPC may have potential applications in the treatment of autoimmune diseases, and further research is needed to explore this possibility. Finally, there may be potential applications for ACPC in the field of cancer research, and more research is needed to determine its potential as an anticancer agent.
Conclusion:
In conclusion, ACPC is a chemical compound that has been widely studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, and may have potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. While there are some limitations to its use in laboratory experiments, ACPC is a promising compound that warrants further research.
合成法
The synthesis of ACPC involves the reaction of 4-chloro-3-nitrobenzoic acid with acetic anhydride to form 4-acetylamino-3-chlorobenzoic acid. This intermediate is then reacted with thionyl chloride and triethylamine to form 4-(acetylamino)-3-chlorobenzoyl chloride. The final step involves the reaction of this compound with cysteine to form ACPC.
科学的研究の応用
ACPC has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ACPC has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
特性
IUPAC Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-7(16)14-10-3-2-8(6-9(10)13)15-11(17)4-5-12(18)19/h2-6H,1H3,(H,14,16)(H,15,17)(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYXFKFNUFVDM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)





![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
